Troubleshooting O/129 susceptibility test false positive results

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Compound of Interest

Compound Name: Antibacterial agent 129

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Technical Support Center: O/129 Susceptibility Testing

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions for the O/129 susceptibility test. Our aim is to help you identify and resolve potential false-positive results and other unexpected outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the O/129 susceptibility test and what is its primary application?

The O/129 susceptibility test is a microbiological assay used to differentiate Vibrio species from other gram-negative bacteria, particularly Aeromonas and Plesiomonas species.[1][2][3] The test utilizes the vibriostatic agent O/129, which is 2,4-diamino-6,7-diisopropylpteridine phosphate.[1][2] Generally, Vibrio species are susceptible to O/129, while Aeromonas species are resistant.[1][2][4]

Q2: How is the O/129 susceptibility test interpreted?

The interpretation is based on the presence or absence of a zone of inhibition around paper disks impregnated with O/129.[2][4] The test typically uses two concentrations: 10 μ g and 150 μ g.[1][2][3]



- Susceptible (S): A zone of inhibition is observed around both the 10 μg and 150 μg disks.[3]
- Partially Susceptible (PS) or Intermediate: A zone of inhibition is present around the 150 μg disk but absent around the 10 μg disk.[3]
- Resistant (R): No zone of inhibition is seen around either disk.[2][3]

Any discernible zone of inhibition around the disk indicates susceptibility.[1][2]

Q3: Is it possible for Vibrio cholerae to be resistant to O/129?

Yes, strains of Vibrio cholerae, including O1 and O139 serogroups, have been reported to be resistant to O/129.[1][3][5] This resistance can be linked to antimicrobial therapy and may be plasmid-mediated.[3][5][6] Therefore, an O/129 resistance result does not definitively rule out Vibrio cholerae.[7]

Q4: What are the appropriate quality control (QC) organisms for this test?

Standard QC practices are essential for accurate results.[8] Recommended QC strains include:

- Aeromonas hydrophila (e.g., ATCC 7966): Expected to be resistant.[1][9]
- Vibrio fluvialis (e.g., ATCC 33809) or Vibrio parahaemolyticus (e.g., ATCC 17802): Expected to be susceptible or partially susceptible.[1][3][9]

These QC strains should be tested in parallel with the clinical or environmental isolates.[8]

Troubleshooting False-Positive & Unexpected Results

A "false positive" in this context refers to a situation where an organism expected to be resistant to O/129 (like Aeromonas) shows a zone of inhibition, or when results are otherwise inconsistent or difficult to interpret.

Q5: My Aeromonas QC strain is showing a zone of inhibition. What could be the cause?

This is a critical issue indicating a potential systemic problem. Here are the likely causes:

Troubleshooting & Optimization





- Incorrect Media: The use of specialized low-salt sensitivity testing media can lead to false-positive results with Enterobacteriaceae.[3] Ensure you are using a non-selective medium like Mueller-Hinton Agar or Nutrient Agar with the appropriate salt concentration (typically 0.5% NaCl).[2][3][4] Some Vibrio species require salt for growth, so testing may be performed on media with and without added salt.[1]
- Contamination: The QC strain may be contaminated. Streak the QC strain for isolation on an appropriate medium to ensure purity and repeat the test from a single, well-isolated colony.
- Incorrect Disk: Verify that you are using O/129 disks and not another antimicrobial agent by mistake.

Q6: I am seeing a very small or unclear zone of inhibition for my Vibrio control. What should I do?

An indistinct zone can compromise the accuracy of your interpretation. Consider the following:

- Inoculum Density: The inoculum should be standardized to a 0.5 McFarland turbidity standard.[1] An inoculum that is too dense can lead to smaller or absent zones of inhibition.
- Plate Moisture: Excess moisture on the agar surface can interfere with disk contact and diffusion. Ensure plates are adequately dried before use.[1]
- Disk Potency: O/129 disks should be stored at -20°C to maintain their potency.[2] Allow disks to reach room temperature before opening the container to prevent condensation.[1] Check the expiration date of the disks.[6][8]

Q7: My test isolate, which I suspect is Vibrio, is showing resistance to the 150 μ g O/129 disk. Is my test failing?

Not necessarily. While most Vibrio species are susceptible to the 150 μ g disk, some strains, including clinically significant ones like V. cholerae, have acquired resistance.[1][5][7] This resistance is often associated with resistance to other antibiotics like trimethoprim-sulfamethoxazole.[5][10] In this case, it is crucial to:

• Confirm other biochemical characteristics: O/129 susceptibility is just one part of the identification process.[2] Correlate the result with other tests such as oxidase, indole, and



arginine dihydrolase.[1]

• Check QC Results: Ensure your susceptible and resistant QC strains are giving the expected results. If they are correct, the resistance in your test isolate is likely genuine.[11]

Data Summary Tables

Table 1: Interpretation of O/129 Susceptibility Test Results

| O/129 Disk (10 μg) | O/129 Disk (150 μg) | Interpretation | Typical Organisms |
|--------------------|---------------------|----------------------------|---|
| Zone of Inhibition | Zone of Inhibition | Susceptible (S) | Vibrio cholerae, Vibrio vulnificus[3] |
| No Zone | Zone of Inhibition | Partially Susceptible (PS) | Vibrio parahaemolyticus, Vibrio alginolyticus[3] |
| No Zone | No Zone | Resistant (R) | Aeromonas spp., some resistant Vibrio cholerae strains[3] |

Table 2: Quality Control Parameters

| QC Organism | ATCC Strain | Expected Result (150 μg disk) |
|-------------------------|-------------|--------------------------------------|
| Aeromonas hydrophila | 7966 | Resistant (No Zone)[1][9] |
| Vibrio fluvialis | 33809 | Susceptible (Zone of Inhibition) [1] |
| Vibrio parahaemolyticus | 17802 | Partially Susceptible[3][9] |

Experimental Protocols & Visualizations Detailed Protocol for O/129 Disk Diffusion Test

This protocol is synthesized from standard microbiological procedures.[1][2][4]

Troubleshooting & Optimization





1. Media Preparation and Quality Control:

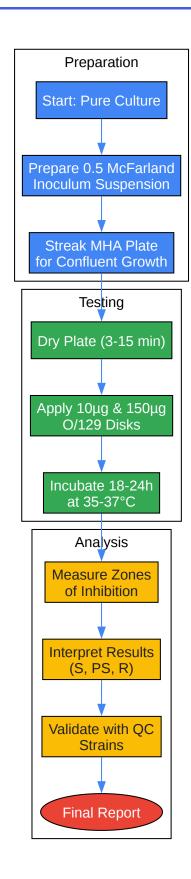
- Prepare Mueller-Hinton Agar (MHA) or a suitable non-selective agar like Nutrient Agar.[3][6]
 For testing Vibrio, which may be halophilic, a salt concentration of 0.5% NaCl is recommended.[2][4] Some protocols advise using two sets of plates: one with low salt (0.5%) and another with 4% NaCl to ensure growth.[1]
- Pour plates to a uniform depth of 4 mm.[12]
- Perform sterility checks on each new batch of media.
- 2. Inoculum Preparation:
- From a pure, overnight culture, pick several colonies and suspend them in a suitable broth (e.g., Tryptone Soy Broth) or sterile saline (0.85%).[1][3]
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is critical for correct interpretation.[1]
- 3. Plate Inoculation:
- Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
 [12]
- Remove excess liquid by pressing the swab against the inside of the tube.[12]
- Streak the entire surface of the MHA plate evenly in three directions, rotating the plate 60 degrees after each streak to ensure confluent growth.[2][12]
- Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.
- 4. Disk Application:
- Using sterile forceps, aseptically place one 10 μg and one 150 μg O/129 disk onto the agar surface.[2]
- Ensure the disks are well-separated to prevent the zones of inhibition from overlapping.[2][3]



- Gently press each disk to ensure complete contact with the agar.[1][6]
- 5. Incubation:
- Invert the plates and incubate aerobically at 35-37°C for 18-24 hours.[1][2][4] Do not use a
 CO2 incubator.[1]
- 6. Result Measurement and Interpretation:
- After incubation, measure the diameter of the zones of inhibition in millimeters (mm). Any visible zone is considered susceptible.[1][2]
- Interpret the results as Susceptible, Partially Susceptible, or Resistant according to Table 1.
- Compare the results of the QC strains with the expected ranges listed in Table 2. If QC results are out of specification, patient results cannot be reported.[11]

Experimental Workflow



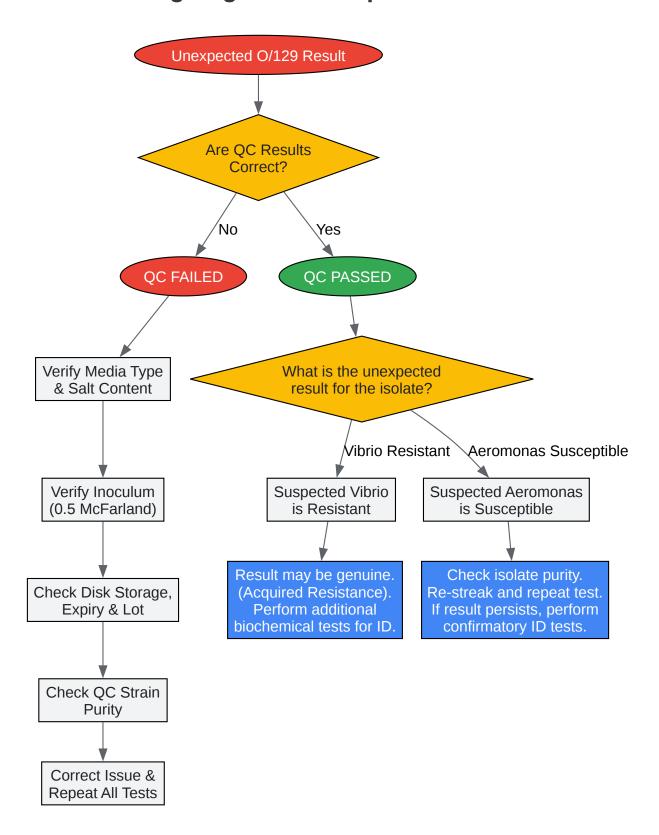


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Caption: Workflow for O/129 Susceptibility Testing.



Troubleshooting Logic for Unexpected Results



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